

Staurolite: A Comprehensive Technical Guide to its Properties and Identification

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Compound of Interest

Compound Name: *Staurolite*

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Abstract

Staurolite, a complex nesosilicate mineral, serves as a significant indicator of medium-grade metamorphic conditions in aluminous rocks. Its distinctive crystal habits, particularly its characteristic twinning, and specific physical and optical properties make it a subject of interest in geological and materials science. This technical guide provides an in-depth analysis of the chemical, physical, and optical properties of **staurolite**. It further outlines detailed experimental protocols for its accurate identification using petrographic microscopy, X-ray diffraction (XRD), and electron probe microanalysis (EPMA). This document is intended to be a comprehensive resource for researchers and scientists requiring a thorough understanding of this mineral for academic and applied purposes.

Introduction

Staurolite is a silicate mineral with a generalized chemical formula of $(\text{Fe,Mg,Zn})_2\text{Al}_9\text{Si}_4\text{O}_{23}(\text{OH})$.^[1] It is predominantly found in metamorphic rocks such as schists and gneisses, where it forms under specific temperature and pressure conditions.^[1] The name "**staurolite**" is derived from the Greek word "stauros," meaning cross, which alludes to its common and distinctive cruciform twinning.^{[1][2]} The presence and characteristics of **staurolite** in a rock can provide valuable insights into the metamorphic history of the area.^[3]

Mineral Properties of Staurolite

The accurate identification of **staurolite** relies on a combination of its unique chemical, physical, and optical properties.

Chemical Properties

Staurolite is an iron-aluminum silicate, with its chemical formula often expressed as $\text{Fe}^{2+}_2\text{Al}_9\text{O}_6(\text{SiO}_4)_4(\text{O},\text{OH})_2$.^[4] Magnesium (Mg), zinc (Zn), and manganese (Mn) can substitute for iron in the crystal lattice, and trivalent iron (Fe^{3+}) can substitute for aluminum.^[4]

Physical Properties

The key physical properties of **staurolite** are summarized in the table below for easy reference.

Property	Value	References
Crystal System	Monoclinic	^[4]
Habit	Commonly prismatic, often forming porphyroblasts.	^[4]
Hardness (Mohs)	7 to 7.5	^[4]
Specific Gravity	3.74 to 3.83	^[4]
Cleavage	Distinct on {010}	^[4]
Fracture	Subconchoidal	^[4]
Color	Dark reddish-brown to blackish-brown, yellowish-brown.	^[4]
Luster	Subvitreous to resinous.	^[4]
Streak	White to grayish.	^[4]
Twinning	Commonly as 60° or 90° cruciform penetration twins.	^[4]

Optical Properties

In thin section, **staurolite** exhibits several distinctive optical properties that are crucial for its identification.

Property	Value	References
Optical Class	Biaxial (+)	[4]
Refractive Indices	$n\alpha = 1.736 - 1.747$ $n\beta = 1.740 - 1.754$ $n\gamma = 1.745 - 1.762$	[4]
Birefringence	$\delta = 0.009 - 0.015$ (low, first-order colors)	[4]
Pleochroism	X = colorless Y = pale yellow Z = golden yellow	[4]
2V Angle	88° (measured)	[4]

Methodologies for Identification

The definitive identification of **staurolite** involves a combination of techniques, from macroscopic and microscopic examination to advanced analytical methods.

Macroscopic and Field Identification

In hand samples, **staurolite** is often recognizable by its prismatic, six-sided crystals which are typically larger than the surrounding mineral grains in the rock matrix.[1] The most diagnostic feature is its characteristic cross-shaped twinning, which can intersect at either 60° or 90°.[1] Its dark brown to black color and resinous to vitreous luster are also key identifiers.[1]

Petrographic Microscopy

The examination of **staurolite** in thin section using a polarizing microscope is a fundamental identification technique.

Experimental Protocol: Thin Section Petrography of **Staurolite**

- Sample Preparation:

- A thin slab of the **staurolite**-bearing rock is cut and mounted on a glass slide using epoxy.
- The slab is then ground down to a standard thickness of 30 micrometers, where quartz exhibits first-order gray interference colors.
- The thin section is polished to ensure a smooth surface for microscopic examination.
- Microscopic Analysis:
 - Plane-Polarized Light (PPL):
 - Observe the mineral's color and pleochroism. **Staurolite** typically appears pale golden yellow and exhibits distinct pleochroism from colorless to pale yellow to golden yellow as the stage is rotated.[4]
 - Note the high relief of the mineral relative to the surrounding minerals.[5]
 - Examine the crystal habit, which is commonly prismatic with six-sided basal sections.[4]
 - Look for the presence of numerous inclusions, often of quartz, giving it a "swiss cheese" appearance.[6]
 - Observe the cleavage, which is distinct in one direction on the {010} plane.[4]
 - Cross-Polarized Light (XPL):
 - Determine the birefringence and interference colors. **Staurolite** has low birefringence, showing first-order gray, white, or yellow interference colors.[7]
 - Check for twinning. The characteristic 60° or 90° penetration twins may be visible.[4]
 - Determine the extinction angle. **Staurolite** exhibits straight extinction in prismatic sections.[7]
 - Confirm the biaxial positive optic sign using a gypsum or quartz wedge.[4]

X-Ray Diffraction (XRD)

Powder X-ray diffraction is a powerful tool for the definitive identification of **staurolite** by determining its crystal structure.

Experimental Protocol: Powder X-Ray Diffraction of **Staurolite**

- Sample Preparation:
 - A pure sample of **staurolite** is carefully extracted from the host rock.
 - The sample is ground to a fine powder (typically <10 micrometers) using an agate mortar and pestle to ensure a random orientation of the crystallites.[\[8\]](#)
 - The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.[\[9\]](#)
- Data Acquisition:
 - The sample is placed in a powder diffractometer.
 - The instrument is set up with appropriate parameters, which may include:
 - X-ray Source: CuK α radiation is commonly used.
 - Voltage and Current: Typically operated at settings like 40 kV and 30 mA.
 - Scan Range (2θ): A range of 5° to 70° is generally sufficient to cover the major diffraction peaks of **staurolite**.
 - Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common.
- Data Analysis:
 - The resulting diffraction pattern, which is a plot of X-ray intensity versus 2θ angle, is processed using appropriate software.
 - The positions (d-spacings) and relative intensities of the diffraction peaks are compared to a standard reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the identity of **staurolite**.[\[8\]](#)

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to obtain precise quantitative chemical analyses of **staurolite**, which can be crucial for understanding its formation conditions and for distinguishing it from other minerals.

Experimental Protocol: Electron Probe Microanalysis of **Staurolite**

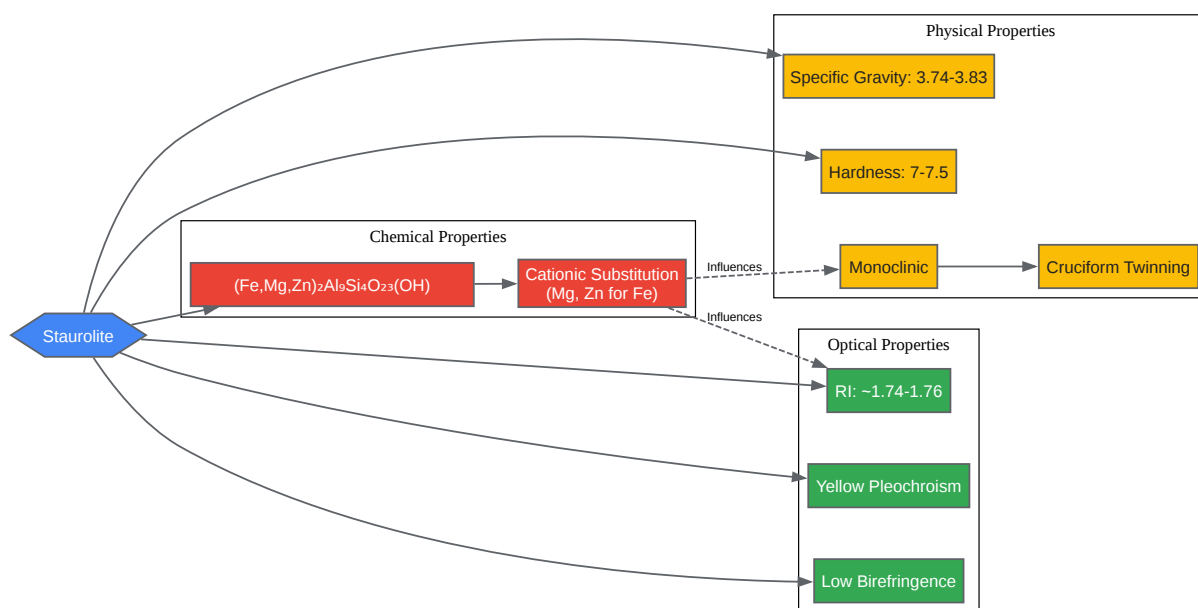
- Sample Preparation:
 - A polished thin section or a polished grain mount of the **staurolite** sample is prepared.
 - The surface of the sample must be flat and highly polished to ensure accurate analysis. [\[10\]](#)
 - The sample is coated with a thin layer of carbon to make it conductive. [\[11\]](#)
- Instrument Setup and Calibration:
 - The sample is placed in the electron microprobe.
 - The instrument is calibrated using well-characterized standard materials of known composition for all the elements to be analyzed (e.g., Si, Al, Fe, Mg, Zn, Mn). [\[11\]](#)
 - Typical operating conditions include an accelerating voltage of 15-20 kV and a beam current of 10-20 nA. [\[2\]](#)
- Data Acquisition and Analysis:
 - The focused electron beam is directed onto a specific point on the **staurolite** grain. [\[12\]](#)
 - The characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers (WDS). [\[2\]](#)
 - The raw X-ray intensity data are corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations. [\[10\]](#)

- Multiple points on a single grain or on different grains can be analyzed to check for chemical zoning or compositional variation.

Visualization of Identification Workflow and Relationships

The following diagrams illustrate the logical workflow for **staurolite** identification and the relationship between its key properties.

Caption: Logical workflow for the identification of **staurolite**.



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